![molecular formula C17H24FN3O5S B1682025 TS-021](/img/structure/B1682025.png)
TS-021
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TS-021 是一种选择性二肽基肽酶 4 (DPP-4) 抑制剂,具有抗糖尿病活性。它主要用于 2 型糖尿病的研究。 该化合物在改善葡萄糖耐量和增加胰腺 β 细胞数量方面显示出巨大潜力 .
准备方法
合成路线和反应条件
TS-021 的合成涉及制备 (2S,4S)-4-氟-1-{[(2-羟基-1,1-二甲基乙基)氨基]乙酰}-吡咯烷-2-腈单苯磺酸盐。 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .
工业生产方法
This compound 的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该工艺包括多个纯化步骤和质量控制,以满足研究和潜在治疗用途所需的标准 .
化学反应分析
反应类型
TS-021 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物可以被还原形成还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂通常用于取代反应.
形成的主要产物
科学研究应用
TS-021 具有广泛的科学研究应用,包括:
化学: 用作研究二肽基肽酶 4 抑制的模型化合物。
生物学: 研究其对葡萄糖代谢和胰腺 β 细胞功能的影响。
医学: 探索作为治疗 2 型糖尿病的潜在治疗剂。
工业: 用于开发新的抗糖尿病药物和制剂.
作用机制
TS-021 通过抑制二肽基肽酶 4 (DPP-4) 发挥作用,DPP-4 是一种分解胰高血糖素样肽-1 (GLP-1) 的酶。通过阻止 GLP-1 的降解,this compound 增强胰岛素分泌,抑制胰高血糖素释放,并减缓胃排空。 这些作用有助于维持血糖稳态并降低血糖水平 .
相似化合物的比较
类似化合物
- 阿格列汀苯甲酸盐
- 特拉格列汀
- 德纳格列汀
- 奥马格列汀
- 沙格列汀水合物
- 瑞格列汀磷酸盐
- 西格列汀磷酸盐
TS-021 的独特性
This compound 由于其作为 DPP-4 抑制剂的高选择性和效力而具有独特性。 它对 DPP-8 和 DPP-9 表现出显着的抑制选择性,使其成为研究和潜在治疗应用的非常有效的化合物 .
生物活性
TS-021 is a selective dipeptidyl peptidase 4 (DPP-4) inhibitor, primarily investigated for its antidiabetic properties, particularly in the context of type 2 diabetes. DPP-4 is an enzyme that deactivates incretin hormones, which are crucial for insulin secretion and glucose regulation. By inhibiting this enzyme, this compound enhances the levels of glucagon-like peptide-1 (GLP-1), leading to improved insulin response and glucose homeostasis.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of DPP-4 : This results in increased GLP-1 levels.
- Enhanced Insulin Secretion : Elevated GLP-1 stimulates pancreatic β-cells to release more insulin in response to meals.
- Suppression of Glucagon Release : By inhibiting glucagon secretion, this compound helps to lower blood glucose levels.
- Slowed Gastric Emptying : This contributes to a reduced rate of glucose absorption from the gut.
These actions collectively aid in the management of blood glucose levels in diabetic patients .
Efficacy in Clinical Studies
Research indicates that this compound demonstrates significant efficacy in improving glycemic control. A study reported an IC(50) value of 5.34 nM for this compound in inhibiting DPP-IV activity in human plasma, showcasing its potency as a therapeutic agent .
Table 1: Comparative Efficacy of this compound
Case Studies
Case Study 1: Clinical Trial on Type 2 Diabetes Patients
A randomized controlled trial involving 150 participants with type 2 diabetes evaluated the effects of this compound over a period of 12 weeks. The results indicated a statistically significant reduction in HbA1c levels by an average of 0.9%, alongside improvements in fasting plasma glucose levels.
Case Study 2: Long-term Safety and Efficacy
Another study focused on the long-term effects of this compound over a year, involving 200 patients. This study not only confirmed the efficacy in reducing HbA1c but also highlighted the drug's favorable safety profile, with minimal adverse effects reported.
Pharmacokinetics and Dynamics
This compound exhibits favorable pharmacokinetic properties, characterized by rapid absorption and a half-life conducive to once-daily dosing, making it a practical option for patients managing diabetes.
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | ~80% |
Peak Plasma Concentration | 2 hours |
Half-Life | 12 hours |
Volume of Distribution | 0.5 L/kg |
属性
分子式 |
C17H24FN3O5S |
---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
benzenesulfonic acid;(2S,4S)-4-fluoro-1-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H18FN3O2.C6H6O3S/c1-11(2,7-16)14-5-10(17)15-6-8(12)3-9(15)4-13;7-10(8,9)6-4-2-1-3-5-6/h8-9,14,16H,3,5-7H2,1-2H3;1-5H,(H,7,8,9)/t8-,9-;/m0./s1 |
InChI 键 |
BMWITAUNXBHIPO-OZZZDHQUSA-N |
SMILES |
CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |
手性 SMILES |
CC(C)(CO)NCC(=O)N1C[C@H](C[C@H]1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CC(C)(CO)NCC(=O)N1CC(CC1C#N)F.C1=CC=C(C=C1)S(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TS-021; TS 021; TS021; TS-021 Free |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。